6-Raloxifene-β-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

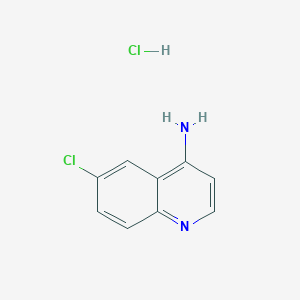

6-Raloxifene-β-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₃₄H₃₇NO₉S and its molecular weight is 635.72. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Osteoporosis Treatment and Bone Health

Raloxifene is recognized for its beneficial effects on bone health, specifically in the prevention and treatment of osteoporosis in postmenopausal women. It functions as a selective estrogen receptor modulator (SERM) that has an estrogen-agonistic effect on bone tissue. Research indicates that raloxifene can preserve bone mineral density at most skeletal sites in postmenopausal women, effectively slowing down the process of bone turnover, which is crucial in managing osteoporosis (Heringa, 2003; Rey et al., 2009).

Breast Cancer Risk Reduction

Raloxifene's role extends to reducing the risk of invasive breast cancer in postmenopausal women. It acts as an estrogen antagonist on breast tissue, which contributes to its protective effect against the development of breast cancer. The efficacy of raloxifene in this context has been validated in several clinical trials, showing a significant reduction in the risk of invasive breast cancer among postmenopausal women with osteoporosis or those at increased risk of breast cancer (Moen & Keating, 2008).

Lipid Profile Modulation

Another notable application of raloxifene is its impact on lipid metabolism. The compound has been shown to decrease serum levels of low-density lipoprotein (LDL) cholesterol and total cholesterol, which are critical factors in cardiovascular disease risk management. This effect contributes to raloxifene's overall benefit profile, especially in postmenopausal women who are at an increased risk of cardiovascular diseases due to hormonal changes (Heringa, 2003).

Wirkmechanismus

Target of Action

The primary target of 6-Raloxifene-β-D-glucopyranoside is the estrogen receptor . This compound acts as a selective and orally active estrogen receptor antagonist .

Mode of Action

This compound interacts with its target, the estrogen receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function.

Pharmacokinetics

It is described as an orally active compound , suggesting it can be absorbed through the digestive tract.

Result of Action

This compound can be used for inhibiting bone loss and resorption, and lowering lipid levels . This suggests that it may have potential therapeutic applications in conditions such as osteoporosis and hyperlipidemia.

Biochemische Analyse

Biochemical Properties

6-Raloxifene-β-D-glucopyranoside can be used for inhibiting bone loss and resorption, and lowering lipid levels . It interacts with the estrogen receptor, acting as an antagonist .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an estrogen receptor antagonist . By binding to the estrogen receptor, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the estrogen receptor . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Raloxifene-β-D-glucopyranoside involves the glycosylation of raloxifene with β-D-glucopyranoside. This can be achieved through the use of a suitable glycosylation reagent and a catalyst.", "Starting Materials": [ "Raloxifene", "β-D-glucopyranoside", "Glycosylation reagent", "Catalyst" ], "Reaction": [ "Raloxifene is dissolved in a suitable solvent", "β-D-glucopyranoside is added to the solution", "The glycosylation reagent and catalyst are added to the solution", "The reaction mixture is stirred at a suitable temperature for a suitable time", "The reaction mixture is then purified to obtain 6-Raloxifene-β-D-glucopyranoside" ] } | |

CAS-Nummer |

334758-18-8 |

Molekularformel |

C₃₄H₃₇NO₉S |

Molekulargewicht |

635.72 |

Synonyme |

[6-(β-D-Glucopyranosyloxy)-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

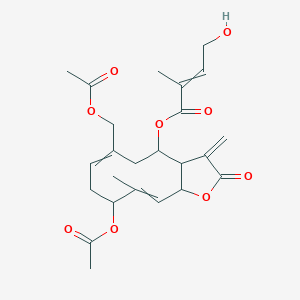

![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)